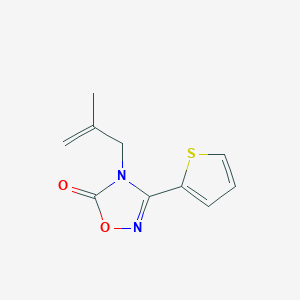![molecular formula C16H26N2O2 B7584939 [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7584939.png)
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone, also known as Bicuculline, is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and is widely used in scientific research.
Mecanismo De Acción
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone is a competitive antagonist of the GABA-A receptor, which is the major inhibitory neurotransmitter receptor in the brain. When GABA binds to the receptor, it opens an ion channel that allows chloride ions to enter the neuron, hyperpolarizing the membrane and reducing the likelihood of action potential firing. This compound binds to the same site on the receptor as GABA, but does not activate the ion channel. Instead, it blocks the channel, preventing the inhibitory effects of GABA.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, depending on the dose and route of administration. In general, it increases neural excitability by blocking the inhibitory effects of GABA. This can lead to seizure-like activity, as well as changes in synaptic plasticity and learning and memory. This compound has also been shown to increase dopamine release in the brain, suggesting a potential role in reward and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone is a powerful tool for investigating the role of GABA in the brain, but it has some limitations. One major limitation is its non-specificity - it can block GABA-A receptors throughout the brain, making it difficult to isolate the effects of reduced GABAergic activity in specific neural circuits or cell types. Additionally, this compound can induce seizures, which can be problematic for some experiments. However, with careful dosing and experimental design, these limitations can be overcome.
Direcciones Futuras
There are many potential future directions for research involving [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone. One area of interest is the role of GABAergic transmission in psychiatric disorders such as anxiety and depression. This compound could be used to investigate the effects of reduced GABAergic activity on behavior and neural circuitry in animal models of these disorders. Another area of interest is the development of more specific GABA-A receptor antagonists that can target specific subtypes of the receptor, allowing for more precise manipulation of neural circuits. Finally, this compound could be used in combination with other drugs or genetic manipulations to investigate the complex interactions between GABAergic and other neurotransmitter systems in the brain.
Métodos De Síntesis
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone can be synthesized through a multi-step process starting from piperazine. The first step involves the reaction of piperazine with 2-bicyclo[2.2.1]heptanone to form 4-(2-bicyclo[2.2.1]heptanyl)piperazine. This intermediate is then reacted with oxalyl chloride to form the corresponding acid chloride, which is finally reacted with 3-oxolane to form this compound.
Aplicaciones Científicas De Investigación
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone is widely used in scientific research as a tool to study the role of GABA in the brain. It is commonly used to block GABAergic transmission in vitro and in vivo, allowing researchers to investigate the effects of reduced GABAergic activity on neural circuits and behavior. This compound has also been used to study the mechanisms underlying epileptic seizures, as it can induce seizure-like activity when applied to brain slices or in vivo.
Propiedades
IUPAC Name |
[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-16(14-3-8-20-11-14)18-6-4-17(5-7-18)15-10-12-1-2-13(15)9-12/h12-15H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZXHTUFSYCBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)C(=O)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopent-3-en-1-ylmethanone](/img/structure/B7584884.png)


![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone](/img/structure/B7584913.png)

![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7584937.png)
![1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea](/img/structure/B7584938.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)

